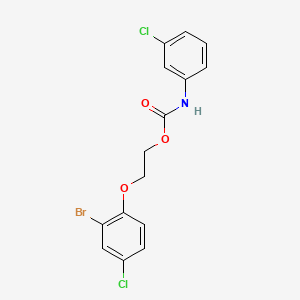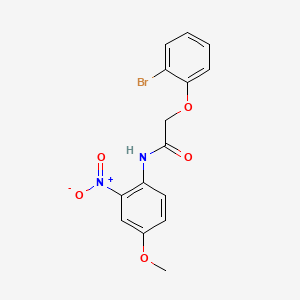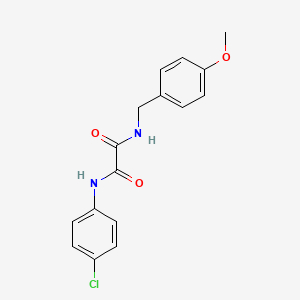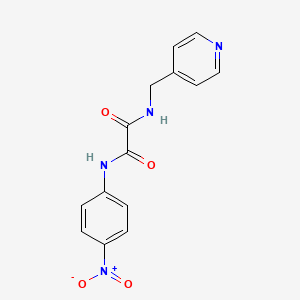
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Bromoxynil, is a herbicide that is commonly used in agriculture to control broadleaf weeds in crops such as cotton, soybeans, and wheat. This chemical compound is an effective herbicide due to its ability to inhibit photosynthesis in plants, leading to the death of unwanted weeds.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the inhibition of photosynthesis in plants. This herbicide targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy during photosynthesis. By inhibiting this complex, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate prevents the synthesis of ATP and NADPH, which are essential for plant growth and survival. This leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate on plants have been extensively studied. This herbicide has been shown to affect the activity of enzymes involved in the photosynthetic process, as well as the synthesis of chlorophyll and other pigments. It also affects the metabolism of carbohydrates and proteins in plants. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate has been found to have toxic effects on non-target organisms, such as fish and aquatic invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in lab experiments include its effectiveness in controlling broadleaf weeds, its low cost, and its availability. However, there are also limitations to its use, such as its potential toxicity to non-target organisms, its persistence in the environment, and its potential for resistance development in weeds.
Zukünftige Richtungen
Future research on 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate could focus on developing more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate. Researchers could also investigate the potential for resistance development in weeds and develop strategies to prevent it. In addition, studies could be conducted to explore the impact of this herbicide on soil microorganisms and the environment. Finally, researchers could investigate the potential for using 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate as a tool for studying the photosynthetic process in plants.
Synthesemethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final product, 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
The use of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate in scientific research has been focused on its herbicidal properties. Researchers have studied the effects of this herbicide on various crops and weeds, as well as its impact on the environment and non-target organisms. Studies have also been conducted to develop more effective and safer herbicides based on the structure of 2-(2-bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)4-5-14(13)21-6-7-22-15(20)19-12-3-1-2-10(17)8-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVDUBFXKQWLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)
![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)